molecular formula C20H24N4 B2662117 N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850764-32-8

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2662117
CAS No.: 850764-32-8
M. Wt: 320.44
InChI Key: SNTGLHPDEISYOW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a versatile chemical compound with immense potential in scientific research. Its unique structure allows for various applications, including drug discovery, material synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization and amination reactions .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactors and continuous flow systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biological processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • N-Hexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • N-Cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[3,4-d]pyrimidine
  • N-Cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique structural features, which confer specific chemical and biological properties.

Biological Activity

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of this compound typically involves the reaction of appropriate β-enaminones with 3-methyl-1H-pyrazol-5-amine. This reaction can be conducted under various conditions to optimize yield and purity. For instance, microwave irradiation has been reported to enhance yields significantly compared to traditional heating methods .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and L929 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, which is critical for their anticancer efficacy .

Enzymatic Inhibition

This compound has been explored for its potential as an inhibitor of various enzymes. Notably, it has shown promise as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling. Inhibition of AAK1 could lead to therapeutic applications in neurological disorders and cancer therapies .

Antiviral Activity

The compound's antiviral potential has also been investigated. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of hepatitis C virus (HCV) replication. This activity suggests that this compound could be developed further for antiviral drug development .

Case Studies

Study Findings Reference
Anticancer ActivityInduced apoptosis in HeLa cells; inhibited cell proliferation ,
Enzymatic InhibitionPotent AAK1 inhibitor; potential in neurological diseases ,
Antiviral PotentialInhibits HCV replication; promising for drug development

Properties

IUPAC Name

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-14-13-18(22-17-11-7-4-8-12-17)24-20(21-14)19(15(2)23-24)16-9-5-3-6-10-16/h3,5-6,9-10,13,17,22H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTGLHPDEISYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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